molecular formula C11H10Br2N2OS B4701829 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide

2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide

Cat. No. B4701829
M. Wt: 378.08 g/mol
InChI Key: PTWWGSMWWZBLJI-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, also known as DBTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been extensively studied for its potential applications in various fields, including materials science, drug discovery, and biological imaging. In materials science, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a building block for the synthesis of functional materials such as polymers and nanoparticles. In drug discovery, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been investigated for its potential as a scaffold for the development of new therapeutics. In biological imaging, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been used as a fluorescent probe for the detection and imaging of biological molecules and structures.

Mechanism of Action

The mechanism of action of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in various cellular processes such as cell growth and differentiation. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological functions such as neurotransmission and hormone secretion.
Biochemical and Physiological Effects:
2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has been shown to have various biochemical and physiological effects, depending on the context and concentration of the compound. In vitro studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can inhibit cell growth and induce apoptosis in cancer cells. 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has also been shown to modulate the activity of ion channels and transporters, which are involved in the regulation of various physiological functions such as neuronal signaling and muscle contraction. In vivo studies have shown that 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide can modulate the activity of certain neurotransmitters and hormones, which are involved in the regulation of various physiological functions such as mood and appetite.

Advantages and Limitations for Lab Experiments

2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and versatility as a building block for the synthesis of functional materials and therapeutics. However, 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide, including the development of new synthetic methods for the production of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its derivatives, the investigation of the structure-activity relationships of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide and its analogs, and the exploration of the potential applications of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in various fields such as drug discovery, materials science, and biological imaging. Additionally, the investigation of the potential toxicity and safety of 2-cyano-3-(4,5-dibromo-2-thienyl)-N-propylacrylamide in vivo is also an important direction for future research.

properties

IUPAC Name

(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)-N-propylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2OS/c1-2-3-15-11(16)7(6-14)4-8-5-9(12)10(13)17-8/h4-5H,2-3H2,1H3,(H,15,16)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWWGSMWWZBLJI-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC(=C(S1)Br)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CC(=C(S1)Br)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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